molecular formula C15H25N B8182757 N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine

N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine

Cat. No.: B8182757
M. Wt: 219.37 g/mol
InChI Key: IAFBOHBLPDUCGG-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to a 2-methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine typically involves the reaction of 3-(tert-butyl)benzyl chloride with 2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzyl ring.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylamines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.

    N-Benzyl-tert-butylamine: A compound with a similar structure but lacking the 2-methylpropan-1-amine moiety.

Uniqueness

N-(3-(tert-Butyl)benzyl)-2-methylpropan-1-amine is unique due to the combination of the tert-butyl group, benzyl moiety, and 2-methylpropan-1-amine structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-tert-butylphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-12(2)10-16-11-13-7-6-8-14(9-13)15(3,4)5/h6-9,12,16H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOHBLPDUCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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